2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups, a piperazine ring, and a pyrimidine ring with a pyrrolidine substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is fluorinated and trifluoromethylated using reagents such as sodium methoxide and palladium catalysts.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The pyridine, piperazine, and pyrimidine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the pyridine and pyrimidine rings.
Substitution: The fluorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound can serve as a probe for studying receptor-ligand interactions and signal transduction pathways.
Industrial Chemistry: It may be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity. The piperazine and pyrrolidine rings contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the fluorinated pyridine ring but lacks the piperazine and pyrimidine components.
4-(Trifluoromethyl)pyridine: Similar in structure but with fewer functional groups and lower complexity.
Uniqueness
2-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings and fluorinated substituents. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22F4N6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H22F4N6/c1-13-10-16(27-4-2-3-5-27)26-18(25-13)29-8-6-28(7-9-29)17-15(20)11-14(12-24-17)19(21,22)23/h10-12H,2-9H2,1H3 |
InChI Key |
GSZXHZCTOGCQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.